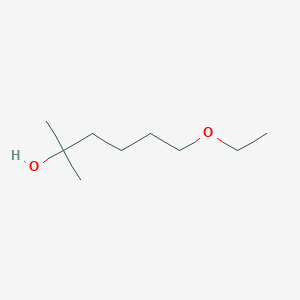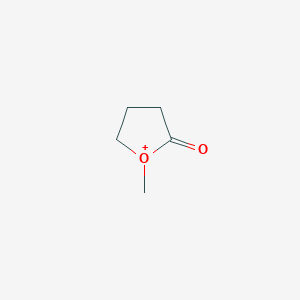
1-Methyl-2-oxooxolan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxooxolan-1-ium is a heterocyclic organic compound that features a five-membered ring containing an oxygen atom and a positively charged nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxooxolan-1-ium can be synthesized through several methods. One common approach involves the reaction of 2-oxooxolane with methylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like trifluoromethanesulfonic acid to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxooxolan-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the methyl group.
Scientific Research Applications
1-Methyl-2-oxooxolan-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxooxolan-1-ium involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom plays a crucial role in binding to negatively charged sites on target molecules, facilitating various biochemical processes. The compound can modulate pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-oxooxolan-1-ium: Similar structure but with a different substitution pattern.
1-Methyl-2-oxopyrrolidinium: Contains a five-membered ring with a nitrogen atom but differs in the ring structure.
1-Methyl-2-oxopiperidinium: Features a six-membered ring with a nitrogen atom.
Uniqueness
1-Methyl-2-oxooxolan-1-ium is unique due to its specific ring structure and the presence of a positively charged nitrogen atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
92382-45-1 |
|---|---|
Molecular Formula |
C5H9O2+ |
Molecular Weight |
101.12 g/mol |
IUPAC Name |
1-methyloxolan-1-ium-2-one |
InChI |
InChI=1S/C5H9O2/c1-7-4-2-3-5(7)6/h2-4H2,1H3/q+1 |
InChI Key |
ZBSUHLHVPKJTPU-UHFFFAOYSA-N |
Canonical SMILES |
C[O+]1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


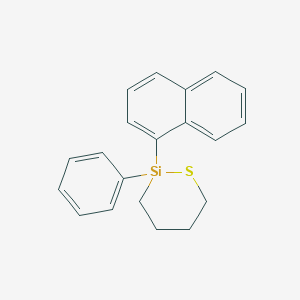
silanol](/img/structure/B14366759.png)
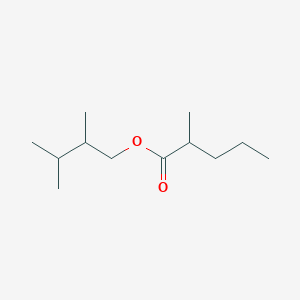
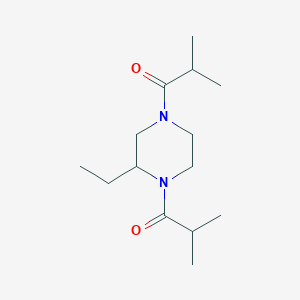
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
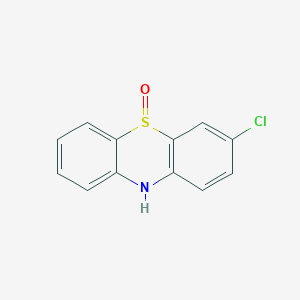
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
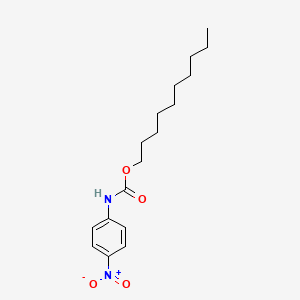
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
